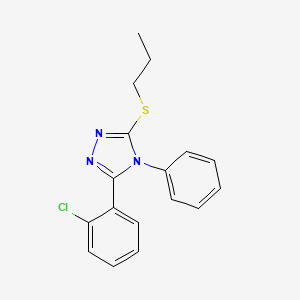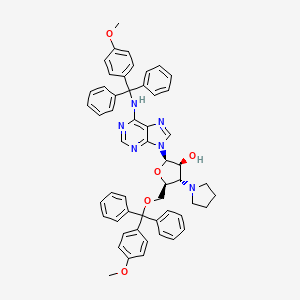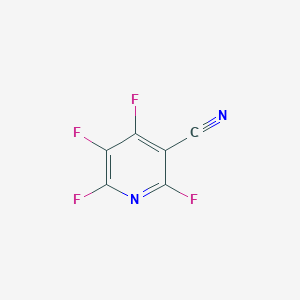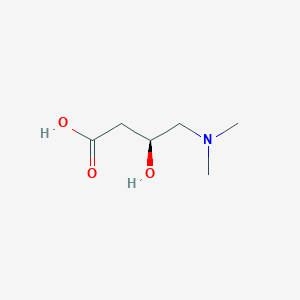
4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-phenyl-5-(propylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a propylthio group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl, phenyl, and propylthio precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the triazole ring. This is usually achieved through a reaction involving hydrazine derivatives and carbon disulfide, followed by cyclization with an appropriate reagent.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to promote the formation of the triazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Research: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to bind to voltage-gated sodium channels and L-type calcium channels, modulating their activity . This interaction can lead to anticonvulsant and analgesic effects, making it a potential candidate for the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
3-(2-Chlorophenyl)-4-phenyl-5-(methylthio)-4H-1,2,4-triazole: This compound differs by having a methylthio group instead of a propylthio group, which may affect its chemical reactivity and biological activity.
3-(2-Chlorophenyl)-4-phenyl-5-(ethylthio)-4H-1,2,4-triazole: The presence of an ethylthio group instead of a propylthio group can influence the compound’s solubility and interaction with biological targets.
3-(2-Chlorophenyl)-4-phenyl-5-(butylthio)-4H-1,2,4-triazole: The butylthio derivative may exhibit different pharmacokinetic properties compared to the propylthio derivative.
Eigenschaften
CAS-Nummer |
81518-32-3 |
|---|---|
Molekularformel |
C17H16ClN3S |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-4-phenyl-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3S/c1-2-12-22-17-20-19-16(14-10-6-7-11-15(14)18)21(17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
REQPGGSENYIQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)

![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)

![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)


![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)


![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)

